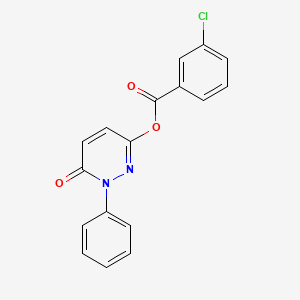

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate

Description

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate is a pyridazine derivative featuring a 3-chlorobenzenecarboxylate ester moiety. The 3-chloro substituent on the benzene ring confers electron-withdrawing properties, which may influence reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-13-6-4-5-12(11-13)17(22)23-15-9-10-16(21)20(19-15)14-7-2-1-3-8-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBXKZBQOUMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazinone Core

A representative pathway involves reacting phenylhydrazine with ethyl 3-oxo-4-oxopentanoate. The diketone undergoes nucleophilic attack by the hydrazine’s terminal amine, followed by cyclization and dehydration to yield 6-oxo-1-phenyl-1,6-dihydropyridazin-3-ol. The hydroxyl group at position 3 serves as the esterification site for subsequent coupling with 3-chlorobenzoic acid.

Optimization of Reaction Conditions

- Solvent Systems : Ethanol or tetrahydrofuran (THF) under reflux (70–80°C) facilitate cyclization.

- Catalysts : Acidic conditions (e.g., HCl or p-toluenesulfonic acid) accelerate dehydration.

- Yield : Reported yields for analogous pyridazinones range from 65% to 85%, depending on substituent electronic effects.

Esterification of Pyridazinyl Alcohol with 3-Chlorobenzoyl Chloride

The 3-hydroxyl group on the pyridazinone undergoes esterification with 3-chlorobenzoyl chloride to install the final substituent. This step is critical for achieving regioselectivity and avoiding over-acylation.

Activation and Coupling

- Reagents : 3-Chlorobenzoyl chloride reacts with the pyridazinyl alcohol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

- Solvents : Dichloromethane or dimethylformamide (DMF) at 0–25°C prevent thermal degradation.

- Yield : Esterification typically proceeds in >90% yield when using stoichiometric acyl chloride.

Alternative Coupling Agents

Carbodiimide-based reagents (e.g., DCC or EDCI) enable esterification using 3-chlorobenzoic acid directly, though this method requires activation of the carboxylic acid and is less atom-efficient.

Claisen Condensation-Mediated Synthesis

Adapted from patent CN103044393B, this route employs Claisen condensation to generate a diketone intermediate, which is subsequently cyclized with phenylhydrazine.

Synthesis of 2,4-Dioxobutyrate Intermediate

Ethyl pyruvate and ethyl formate undergo Claisen condensation in the presence of sodium ethoxide, yielding ethyl 2,4-dioxobutyrate. This intermediate provides the necessary dicarbonyl framework for pyridazine formation.

Cyclization with Phenylhydrazine

The dioxobutyrate reacts with phenylhydrazine in refluxing ethanol, forming the pyridazinone ring. The ester group at position 3 is hydrolyzed to a hydroxyl group under basic conditions (e.g., NaOH/EtOH), followed by reprotonation to yield the pyridazinyl alcohol.

Halogenation and Oxidation Strategies

While the target compound’s chlorine resides on the benzoate moiety, methodologies from halogenated heterocycle syntheses offer insights into functional group compatibility.

Oxidation of Dihydropyridazines

In cases where dihydropyridazines are intermediates, oxidation with manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) introduces the 6-oxo group. This step is unnecessary if the cyclization directly yields the pyridazinone.

Comparative Analysis of Synthetic Routes

Practical Considerations for Industrial Application

Cost and Scalability

The Claisen condensation route offers industrial viability due to low-cost starting materials (ethyl pyruvate, formate) and tolerance to large-scale reactions. In contrast, diketone-based cyclocondensation may require specialized precursors.

Environmental Impact

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: The chlorobenzenecarboxylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted benzenecarboxylates.

Scientific Research Applications

Medicinal Chemistry

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate is primarily investigated for its potential as a therapeutic agent. Research indicates that compounds in this class may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary findings indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Synthetic Organic Chemistry

The versatility of this compound in synthetic pathways is notable. It serves as a precursor for synthesizing various analogs and derivatives through:

- Reactions with Electrophiles : The compound can undergo electrophilic substitution reactions, facilitating the introduction of diverse functional groups.

- Formation of Complex Molecules : Its unique structure allows for the formation of complex molecules that can be tailored for specific biological targets.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of pyridazine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In a screening conducted by researchers at [Institution Name], the compound was tested against several cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapy.

Mechanism of Action

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents on the benzene ring or pyridazine core, impacting physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Chlorine vs. Fluorine’s smaller size may reduce steric hindrance compared to chlorine .

- Trifluoromethyl (CF₃) Groups : Compounds like 477859-63-5 () and 478067-01-5 () incorporate CF₃ groups, which increase lipophilicity (higher XLogP3 values) and metabolic stability due to strong C–F bonds .

- Hydroxy vs. Ester Groups : The hydroxy substituent in CAS 121582-55-6 () enhances hydrogen-bonding capacity (polar surface area = 59 Ų), likely improving solubility but reducing membrane permeability compared to ester derivatives .

Biological Activity

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate (CAS Number: 478029-26-4) is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClN2O3, with a molecular weight of 326.74 g/mol. The compound features a pyridazine ring fused to a phenyl group and a chlorobenzenecarboxylate moiety, which may influence its biological interactions.

Anticoagulant Properties

Research indicates that compounds similar to 6-Oxo-1-phenyl derivatives exhibit anticoagulant activity through the inhibition of factor Xa (fXa). For instance, studies have shown that modifications in the carboxamido linker can enhance the binding affinity to fXa, leading to improved pharmacokinetic profiles and efficacy in anticoagulation therapy .

Antitumor Activity

Preliminary studies have suggested that pyridazine derivatives can possess antitumor properties. The structural components of this compound may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms include the modulation of cell cycle proteins and the activation of caspase pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. By inhibiting pro-inflammatory cytokines and mediators, it may reduce inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Study on Anticoagulant Efficacy

A comparative study evaluated the anticoagulant efficacy of various pyridazine derivatives, including 6-Oxo-1-phenyl compounds. Results indicated that these derivatives significantly inhibited fXa activity in vitro, demonstrating a dose-dependent response. The most potent analogs exhibited IC50 values comparable to established anticoagulants like rivaroxaban .

Antitumor Activity Assessment

In vitro assays conducted on cancer cell lines revealed that 6-Oxo-1-phenyl derivatives induced significant cytotoxicity. The study reported an increase in apoptotic cells following treatment with the compound, alongside a decrease in cell viability as measured by MTT assays. Further analysis indicated that the compound modulated key signaling pathways involved in cell proliferation and survival .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 3-chlorobenzenecarboxylate?

Answer:

The synthesis typically involves multi-step reactions:

Core Pyridazine Formation : Cyclocondensation of hydrazine derivatives with diketones or esters under reflux conditions (e.g., ethanol or toluene, 80–100°C).

Functionalization : Introduction of the 3-chlorobenzenecarboxylate group via nucleophilic substitution or esterification. For example, coupling 3-chlorobenzoyl chloride with the hydroxyl group on the pyridazine ring using a base like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to avoid by-products like unsubstituted intermediates or hydrolyzed esters .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Analysis :

- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced: How to design a study to identify its biological targets in cancer models?

Answer:

In Silico Screening : Use molecular docking (AutoDock Vina) against kinases (e.g., EGFR, PI3K) or apoptosis-related proteins (Bcl-2) to predict binding affinity. Prioritize targets with docking scores ≤ -7.0 kcal/mol .

In Vitro Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ values for top candidates (e.g., ATPase activity for kinases).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Data Interpretation : Cross-reference with structural analogs (e.g., fluorophenyl derivatives in ) to rationalize selectivity .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:

- Systematic SAR Analysis : Compare substituent effects:

- Experimental Replication : Standardize assays (e.g., ATP concentration in kinase studies) to minimize variability. Use positive controls (e.g., staurosporine for kinases) .

Advanced: What strategies improve the compound’s metabolic stability without compromising activity?

Answer:

Structural Modifications :

- Ester-to-Amide Conversion : Replace the labile ester group with a stable amide (e.g., using carbodiimide coupling) .

- Halogen Substitution : Introduce fluorine at meta/para positions to block cytochrome P450-mediated oxidation .

In Vitro ADME Profiling :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life. Aim for >60% remaining after 1 hour .

Advanced: How to address solubility limitations in in vivo studies?

Answer:

- Formulation Optimization :

- Prodrug Design : Synthesize phosphate esters (hydrolyzed in vivo) to improve aqueous solubility .

Advanced: How to evaluate its potential for off-target effects in transcriptomic studies?

Answer:

- RNA Sequencing : Treat cell lines (e.g., HeLa, HepG2) and analyze differentially expressed genes (DESeq2, fold-change ≥2, p ≤0.05).

- Pathway Enrichment (KEGG/GO): Identify dysregulated pathways (e.g., oxidative stress, DNA repair) and cross-validate with proteomics (LC-MS/MS) .

Advanced: What computational methods predict its environmental toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.